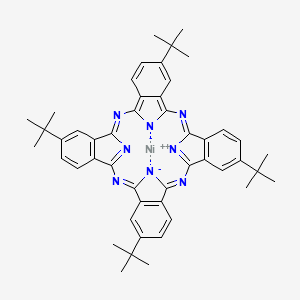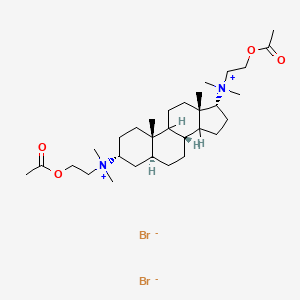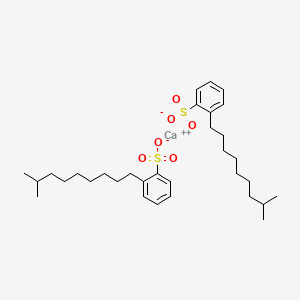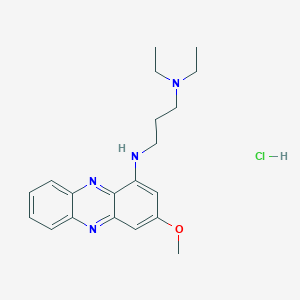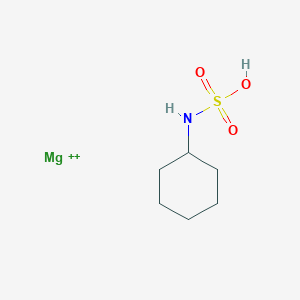
Cyclamate magnesium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamate magnesium dihydrate is a compound formed by the combination of cyclamic acid and magnesium, with two molecules of water of crystallization. Cyclamate is an artificial sweetener that is 30-50 times sweeter than sucrose. It is often used in combination with other artificial sweeteners to mask off-tastes. This compound is used in various applications due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclamate magnesium dihydrate can be synthesized by reacting cyclamic acid with magnesium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the controlled addition of magnesium hydroxide to a solution of cyclamic acid, followed by crystallization and drying to obtain the dihydrate form. The purity and quality of the final product are ensured through various purification and quality control steps .
Chemical Reactions Analysis
Types of Reactions
Cyclamate magnesium dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into cyclamic acid and magnesium ions.
Substitution: It can participate in substitution reactions where the cyclamate ion is replaced by other anions or cations.
Complexation: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Various anions or cations under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral or slightly basic conditions.
Major Products Formed
Hydrolysis: Cyclamic acid and magnesium ions.
Substitution: New salts with different anions or cations.
Complexation: Magnesium-ligand complexes.
Scientific Research Applications
Cyclamate magnesium dihydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of magnesium and cyclamate ions.
Biology: Studied for its effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use as a sweetener in diabetic-friendly formulations.
Industry: Utilized in the food and beverage industry as a stable and soluble sweetener
Mechanism of Action
The mechanism of action of cyclamate magnesium dihydrate involves the interaction of cyclamate ions with taste receptors, producing a sweet taste. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The molecular targets include taste receptors on the tongue, and the pathways involved are related to taste perception and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Sodium cyclamate: Another salt of cyclamic acid, commonly used as a sweetener.
Calcium cyclamate: Similar to magnesium cyclamate but with calcium ions.
Magnesium stearate: A different magnesium compound used as a lubricant in pharmaceutical formulations
Uniqueness
Cyclamate magnesium dihydrate is unique due to its combination of sweetness and stability. Unlike sodium and calcium cyclamates, it provides the added benefits of magnesium, which is essential for various biological functions. Its stability and solubility make it a preferred choice in certain applications .
Properties
CAS No. |
7757-85-9 |
|---|---|
Molecular Formula |
C6H13MgNO3S+2 |
Molecular Weight |
203.55 g/mol |
IUPAC Name |
magnesium;cyclohexylsulfamic acid |
InChI |
InChI=1S/C6H13NO3S.Mg/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+2 |
InChI Key |
CFTUWMFDKZOCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


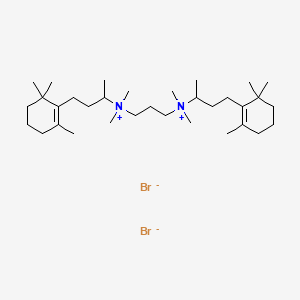
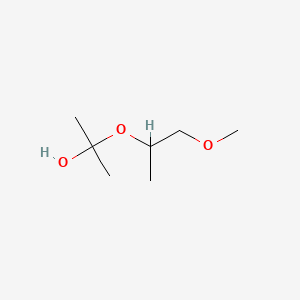
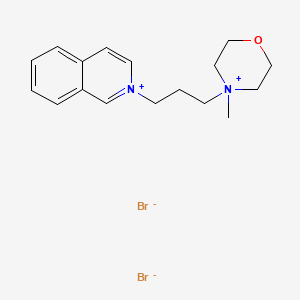
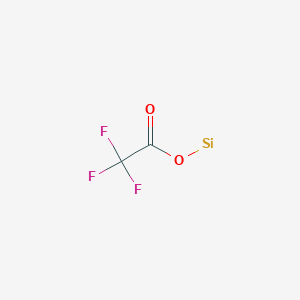
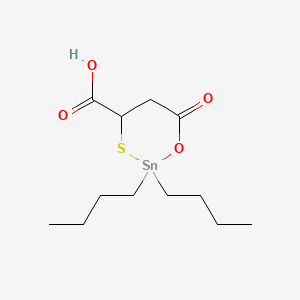
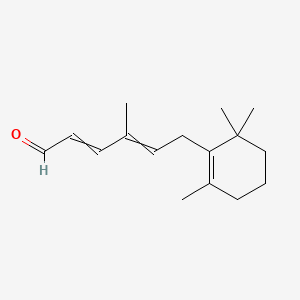
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
